molecular formula C28H28FN3O3 B3010517 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 862828-30-6

1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B3010517
CAS No.: 862828-30-6
M. Wt: 473.548
InChI Key: NWWOPTUZNJPBCQ-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyrrolidin-2-one, which is a five-membered lactam . It also contains a fluorophenyl group and a methoxyphenoxy group, which are common in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings would contribute to the rigidity of the molecule, while the fluorophenyl and methoxyphenoxy groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidin-2-one rings are relatively stable, but could potentially be modified under certain conditions. The fluorophenyl and methoxyphenoxy groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the benzimidazole, pyrrolidin-2-one, fluorophenyl, and methoxyphenoxy groups .

Scientific Research Applications

Chemical Transformations and Synthesis

1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one and related compounds have been extensively studied for their chemical transformations and synthesis processes. For example, the study of chemical transformations of a similar compound, 4-(1Н-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, led to the synthesis of a wide range of 1,2-disubstituted benzimidazoles containing various fragments like hydrazone, pyrrole, pyrazole, benzimidazole, or triazine (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Potential Medicinal Properties

Various studies have explored the potential medicinal properties of related compounds. For instance, the optimization of phenyl-substituted benzimidazole carboxamide inhibitors, including compounds structurally similar to the chemical , has shown significant potential in targeting poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair. Such compounds have shown promise in cancer therapy due to their ability to interfere with the DNA repair mechanisms in cancer cells (Penning et al., 2010).

Neurological Applications

The compound and its derivatives have been studied for potential neurological applications. For instance, research on compounds like 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which bear resemblance to the chemical structure , have shown neuroleptic activities comparable to certain established drugs, suggesting potential use in treating neurological disorders (Sato et al., 1978).

Catalytic Applications

The compound's structural analogs have been explored for catalytic applications. For example, Pd(II) complexes with ONN pincer ligand, which includes benzimidazole components similar to the target compound, have demonstrated catalytic activity in the Suzuki-Miyaura reaction, a critical process in organic synthesis (Shukla et al., 2021).

Antibacterial and Antioxidant Activity

Studies have shown that benzimidazole derivatives, structurally related to the compound , possess significant antibacterial and antioxidant activities. These findings suggest a potential for development into antibacterial agents and antioxidants (Tumosienė et al., 2018).

Coordination Polymers

The compound and its analogs have been used in constructing coordination polymers. For example, coordination polymers generated from a new benzimidazole bridging ligand and CdX2 (X = Br and I) have been studied, showing the potential of these compounds in material science (Zhang et al., 2013).

Photophysical Properties

Research on the photophysical properties of compounds like 2-(2′-methoxyphenyl)-1H-imidazo[4,5-c]pyridine, which shares structural elements with the target compound, contributes to the understanding of their behavior under different environmental conditions, including solvent effects and acid-base concentrations (Balamurali & Dogra, 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for information on potential hazards, protective measures, and first aid procedures .

Future Directions

Given the complexity of this compound and its potential for biological activity, it could be a subject of future research. Studies could be conducted to determine its physical and chemical properties, biological activity, and potential applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-34-25-14-6-7-15-26(25)35-17-9-8-16-31-24-13-5-3-11-22(24)30-28(31)20-18-27(33)32(19-20)23-12-4-2-10-21(23)29/h2-7,10-15,20H,8-9,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOPTUZNJPBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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